N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,2,4-triazolo[4,3-a]pyrazine core with a tetrahydropyridazine-3-carboxamide moiety. Key structural attributes include:
- 8-hydroxy substitution on the triazolopyrazine ring, which may enhance hydrogen-bonding interactions.
- A methyl bridge linking the triazolopyrazine to the tetrahydropyridazine carboxamide group.
Properties
IUPAC Name |
6-oxo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O3/c19-8-2-1-6(14-16-8)10(20)13-5-7-15-17-9-11(21)12-3-4-18(7)9/h3-4H,1-2,5H2,(H,12,21)(H,13,20)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWROTRGTWJHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively. The inhibition of these targets can lead to the suppression of tumor growth and metastasis.
Mode of Action
The compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases. This binding inhibits the kinase activity, leading to a decrease in downstream signaling pathways that promote cell proliferation and angiogenesis.
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, the compound disrupts the downstream effects of these pathways, which include cell growth, survival, and angiogenesis. This leads to a reduction in tumor growth and metastasis.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines. It inhibits the growth of cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of cells. The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects.
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a triazolo-pyrazine core and a tetrahydropyridazine structure. Its molecular formula is C14H13N5O3 with a molecular weight of approximately 299.29 g/mol. The presence of an 8-hydroxy group enhances its reactivity and potential biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Neurokinin Receptor Antagonism : The compound acts as a selective antagonist of the neurokinin-3 (NK3) receptor. This receptor is involved in various physiological processes such as pain perception and reproductive functions. Antagonism of NK3 has been linked to therapeutic effects in conditions like anxiety and depression.
- Renin Inhibition : Similar compounds have shown the ability to inhibit human renin, suggesting that this compound may also possess renin-inhibitory activity. Renin plays a crucial role in blood pressure regulation, making this activity significant for hypertension treatment.
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Triazolo-pyrazine core | Selective NK-3 receptor antagonist |
| N-(substituted phenyl) carboxamide | Various substitutions | Renin inhibitor |
| 6-tert-butyl-[1,2,4]triazin-5-one | Distinct core | Antioxidant activity |
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antidepressant Effects : A study demonstrated that triazole derivatives exhibit antidepressant-like effects in animal models by modulating neurokinin receptor activity. The specific compound's ability to selectively antagonize NK3 receptors was highlighted as a mechanism for reducing anxiety-like behaviors .
- Cardiovascular Studies : Research indicated that compounds with similar structures could effectively lower blood pressure in hypertensive rats through renin inhibition. These findings suggest potential applications for hypertension management using derivatives of this compound.
Comparison with Similar Compounds
Structural Analogues of Triazolopyrazine Derivatives
Table 1: Structural and Functional Group Comparisons
Key Observations :
Substituent Diversity: The target compound’s 8-hydroxy group contrasts with electron-withdrawing substituents (e.g., 2-fluoro-4-nitrophenoxy in ) or amino groups (e.g., in ). Hydroxy groups may improve solubility but reduce metabolic stability compared to halogenated analogs. Bridging groups vary: The target uses a methyl bridge, while others employ direct aryl or carboxamide linkages (e.g., thiazolidine in ).
Core Heterocycle Modifications :
- The triazolo[1,2-a]pyridazine core in replaces pyrazine with pyridazine, altering ring electronics and steric bulk. This may impact binding to biological targets like kinases or PDEs.
Synthetic Routes :
- The target compound’s synthesis likely involves amide coupling (similar to , which uses EDCI/HOBt activation) or Mannich-type reactions (as seen in triazolopyridazine synthesis in ).
Physicochemical and Functional Comparisons
Table 2: Functional Group Impact on Properties
Key Insights :
- The target compound ’s hydroxy group may favor interactions with polar residues in enzymatic binding pockets, whereas trifluoromethyl groups (e.g., in ) enhance membrane permeability.
- Amino-substituted triazolopyrazines (e.g., ) are often intermediates for further functionalization, whereas the target’s hydroxy group suggests a terminal modification.
Q & A
Q. What are the standard synthetic routes for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide?
The synthesis typically involves two key steps:
- Triazolo[4,3-a]pyrazine core formation : Cyclization of hydrazinopyrazin-2-one derivatives with carboxylic acids using carbonyldiimidazole (CDI) as a coupling agent in DMF at 100°C for 1 hour, followed by 24-hour reflux .
- Carboxamide linkage : Coupling of the triazolopyrazine intermediate with tetrahydropyridazine-3-carboxylic acid using EDCI/HOBt/DIPEA in anhydrous DMF at 60°C for 18 hours, as demonstrated in analogous carboxamide syntheses . Purification often involves recrystallization from DMF/i-propanol mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- 1H/13C NMR : To confirm regiochemistry of the triazolo[4,3-a]pyrazine ring and substitution patterns (e.g., hydroxy group at position 8) .
- HPLC : For purity assessment, particularly due to the compound's potential tautomerism and hygroscopicity .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, as shown in structurally related triazolopyrazine derivatives .
Q. What functional groups dictate the compound's reactivity?
Key groups include:
- 8-Hydroxy-triazolo[4,3-a]pyrazine : Prone to oxidation or substitution under acidic/basic conditions .
- Tetrahydropyridazine-6-one : Susceptible to ring-opening reactions in strong nucleophilic environments .
- Carboxamide linker : Participates in hydrogen bonding, influencing biological interactions and stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclization yields during triazolo[4,3-a]pyrazine synthesis?
Critical parameters include:
- Solvent choice : Anhydrous DMF enhances coupling efficiency compared to THF or dioxane .
- Temperature control : Reflux (100–120°C) minimizes side products like uncyclized hydrazides .
- Catalyst screening : CDI outperforms traditional carbodiimides in avoiding racemization of chiral intermediates . Yield discrepancies across studies (e.g., 50–85%) may arise from variations in acid precursors or purification protocols .
Q. How do substituents on the triazolo[4,3-a]pyrazine core influence bioactivity?
Structural analogs suggest:
- Hydroxy group at position 8 : Enhances hydrogen-bonding capacity with target enzymes (e.g., kinase inhibitors) but may reduce metabolic stability .
- Methyl linker : Increases conformational flexibility, improving binding to hydrophobic pockets . Comparative studies using fluorinated or methoxy-substituted derivatives show altered pharmacokinetic profiles .
Q. What strategies resolve contradictions in reported biological activity data?
Conflicting results (e.g., IC50 variability) may stem from:
- Assay conditions : Differences in buffer pH, incubation time, or cell lines (e.g., HEK293 vs. HeLa) .
- Stereochemical purity : Chiral centers in the tetrahydropyridazine moiety require rigorous enantiomeric separation via chiral HPLC .
- Metabolite interference : Use of CYP450 inhibitors in viability assays can clarify whether observed effects are compound-specific .
Q. How can computational methods aid in predicting the compound's mechanism of action?
- Molecular docking : Models interactions with kinase ATP-binding pockets, identifying key residues (e.g., hinge region Lys33/Glu51) .
- QSAR studies : Correlate substituent electronegativity (e.g., hydroxy vs. methoxy) with inhibitory potency .
- ADMET prediction : Tools like SwissADME assess bioavailability risks, such as poor solubility due to the carboxamide group .
Methodological Considerations
Q. What are the challenges in scaling up the synthesis for preclinical studies?
- Purification bottlenecks : Recrystallization from DMF/i-propanol becomes impractical at >10 g scales; switch to column chromatography with silica/C-18 stationary phases .
- Thermal sensitivity : Decomposition above 150°C necessitates strict temperature monitoring during rotary evaporation .
- Regioselectivity : Competing pathways (e.g., N1 vs. N2 alkylation) require in situ NMR monitoring to ensure product consistency .
Q. How to mitigate hydrolysis of the carboxamide linker under physiological conditions?
- Prodrug design : Mask the carboxamide as an ester or tert-butyloxycarbonyl (Boc) derivative .
- Stabilizing additives : Co-formulation with cyclodextrins or polyethylene glycol (PEG) reduces aqueous degradation .
Q. What are best practices for validating biological activity in cell-based assays?
- Dose-response curves : Use 8–10 concentrations (0.1–100 µM) to account for non-linear effects .
- Off-target profiling : Screen against panels of GPCRs or ion channels to rule out polypharmacology .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
